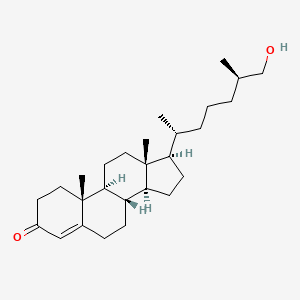
(25R)-26-hydroxycholest-4-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of (25R)-26-Hydroxycholest-4-en-3-one and its derivatives involves complex chemical processes. For instance, (25R)-3β,26-Dihydroxy-5α-cholest-8(14)-en-15-one, a metabolite, is synthesized from diosgenin through several steps, including benzoylation, allylic bromination, dehydrobromination, hydrogenation-isomerization, and controlled oxidation. This process underscores the intricate synthesis pathways and the chemical versatility of this compound (Kim et al., 1989).
Molecular Structure Analysis
The molecular structure of (25R)-26-Hydroxycholest-4-en-3-one derivatives is characterized by detailed spectroscopic analysis, including X-ray crystallography. The structure of these compounds is critical for understanding their biological activity and interaction with enzymes involved in sterol synthesis (Kim et al., 1989).
Chemical Reactions and Properties
These compounds participate in significant chemical reactions, such as the suppression of 3-hydroxy-3-methylglutaryl coenzyme A reductase activity in cultured mammalian cells, demonstrating their potential impact on cholesterol metabolism and sterol synthesis pathways (Kim et al., 1989).
Physical Properties Analysis
The physical properties of (25R)-26-Hydroxycholest-4-en-3-one derivatives, such as solubility, melting point, and crystalline structure, are closely related to their chemical structure and have implications for their biological activity and functional applications in sterol synthesis research.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and interactions with biological molecules, define the role of (25R)-26-Hydroxycholest-4-en-3-one derivatives in sterol metabolism and their potential therapeutic applications. Their ability to inhibit key enzymes in cholesterol synthesis pathways highlights their chemical and biological significance (Kim et al., 1989).
Applications De Recherche Scientifique
Sterol Synthesis Inhibition and Hypocholesterolemic Activity : (25R)-26-hydroxycholest-4-en-3-one and its derivatives are potent inhibitors of sterol synthesis. They have shown significant activity in lowering cholesterol levels and inhibiting the esterification of cholesterol in certain cell types, suggesting potential applications in hypocholesterolemic treatments (Kim et al., 1989); (Schroepfer et al., 1988).
Potential in Cholesterol Metabolism : Studies have indicated its potential in modulating cholesterol metabolism. It affects the levels of 3-hydroxy-3-methylglutaryl coenzyme A reductase, a key enzyme in cholesterol biosynthesis, in cultured mammalian cells (Griffiths et al., 2019); (Schroepfer et al., 1988).
Role in Bile Acid Biosynthesis Pathways : This compound is significant in the biosynthesis of bile acids, with implications for diseases like cerebrotendinous xanthomatosis (CTX). Research suggests its involvement in additional sterol metabolism pathways beyond the established ones, indicating its biochemical versatility (Griffiths et al., 2019).
Implications in Neurodegenerative Diseases : Research involving (25R)-26-hydroxycholest-4-en-3-one has provided insights into its potential role in neurological conditions like amyotrophic lateral sclerosis (ALS), suggesting a link between altered cholesterol metabolism and neurodegeneration (Abdel-Khalik et al., 2016).
Applications in Steroid Synthesis : The compound has been used in the chemical synthesis of various steroids, indicating its utility in creating bioactive molecules with potential pharmaceutical applications (D'ambra et al., 1997); (Gong & Williams, 2006).
Propriétés
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-17-[(2R,6R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O2/c1-18(17-28)6-5-7-19(2)23-10-11-24-22-9-8-20-16-21(29)12-14-26(20,3)25(22)13-15-27(23,24)4/h16,18-19,22-25,28H,5-15,17H2,1-4H3/t18-,19-,22+,23-,24+,25+,26+,27-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXUORUGFOXGJNY-LUZKGJLSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(25R)-26-hydroxycholest-4-en-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2,3-O-(1-Methylethylidene)-β-D-ribofuranosyl]-4-thiazolecarboxamide](/img/no-structure.png)


![Ethyl trans-Cinnamate-[d5]](/img/structure/B1141962.png)
![Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1141963.png)